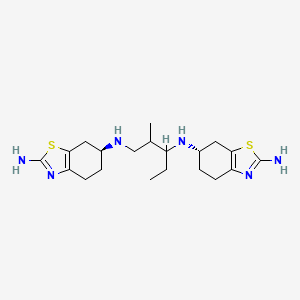

Pramipexole dimer

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(6S)-6-N-[3-[[(6S)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]amino]-2-methylpentyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32N6S2/c1-3-14(24-13-5-7-16-18(9-13)28-20(22)26-16)11(2)10-23-12-4-6-15-17(8-12)27-19(21)25-15/h11-14,23-24H,3-10H2,1-2H3,(H2,21,25)(H2,22,26)/t11?,12-,13-,14?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDILCXYULUBXSL-QPPOZKHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)CNC1CCC2=C(C1)SC(=N2)N)NC3CCC4=C(C3)SC(=N4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C(C)CN[C@H]1CCC2=C(C1)SC(=N2)N)N[C@H]3CCC4=C(C3)SC(=N4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32N6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the chemical structure of Pramipexole dimer?

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pramipexole, a non-ergot dopamine agonist, is a cornerstone in the management of Parkinson's disease and Restless Legs Syndrome. During its synthesis and under certain degradation conditions, various impurities can form. One such impurity is a dimeric adduct known formally as (6S,6'S)-N6,N6′-(2-methylpentane-1,3-diyl)bis(4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine). This document provides a detailed technical overview of this specific pramipexole dimer, often referred to as Pramipexole EP Impurity C or the Pramipexole C-C Dimer, focusing on its chemical structure, synthesis, and analytical characterization.

Chemical Structure and Identification

The this compound is characterized by two pramipexole moieties linked by a 2-methylpentane-1,3-diyl bridge at the N6 position of the tetrahydrobenzothiazole ring system.

Systematic Name: (6S,6'S)-N6,N6′-(2-methylpentane-1,3-diyl)bis(4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine) Molecular Formula: C₂₀H₃₂N₆S₂ CAS Number: 1973461-14-1

A 2D representation of the chemical structure is provided below:

Formation Mechanism of Pramipexole Impurity C: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation mechanism of Pramipexole Impurity C, a known process-related impurity in the synthesis of the active pharmaceutical ingredient (API) Pramipexole. Understanding the formation pathways of such impurities is critical for the development of robust manufacturing processes and for ensuring the quality, safety, and efficacy of the final drug product.

Introduction to Pramipexole and Impurity Profiling

Pramipexole is a non-ergot dopamine agonist prescribed for the treatment of Parkinson's disease and restless legs syndrome.[1] Like all pharmaceutical products, the purity of Pramipexole is of utmost importance. Impurities can arise from various sources, including the manufacturing process, degradation of the drug substance, or interactions with excipients.[1][2] Regulatory agencies require stringent control and characterization of impurities in drug substances and products.

Pramipexole Impurity C, identified as (6S,6S)-N6,N6-(2-methylpentane-1,3-diyl)bis(4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine), is a dimeric impurity that has been observed in batches of Pramipexole.[3] This guide will focus on its formation as a process-related impurity, detailing the likely chemical reactions involved.

Proposed Formation Mechanism of Pramipexole Impurity C

The formation of Pramipexole Impurity C is believed to occur during the synthesis of Pramipexole through a self-condensation of a key intermediate, followed by reduction. The primary precursor involved is (S)-N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propanamide . The reaction sequence is detailed below.

A Chinese patent (CN105481792A) describes a synthetic method for Pramipexole Impurity C starting from 2-amino-6-propionylamino-4,5,6,7-tetrahydrobenzothiazole.[4] The process involves a base-catalyzed self-condensation followed by reduction. This indicates that under certain conditions during the main synthesis of Pramipexole, this side reaction can occur, leading to the formation of the impurity.

The proposed mechanism involves the following key steps:

-

Enolate Formation: In the presence of a base (e.g., sodium methoxide), a proton is abstracted from the carbon alpha to the carbonyl group of the propanamide side chain of the Pramipexole precursor.[4] This forms a reactive enolate intermediate.

-

Aldol-Type Addition: The nucleophilic enolate of one molecule attacks the electrophilic carbonyl carbon of a second molecule of the precursor. This results in the formation of a dimeric aldol adduct.

-

Dehydration: The aldol adduct readily loses a molecule of water to form a more stable, conjugated α,β-unsaturated ketone.

-

Reduction: In the final stages of the Pramipexole synthesis, reducing agents are used to convert the amide group to the secondary amine of the final API. These reducing agents can also reduce the ketone and the double bond in the dimeric impurity, leading to the final structure of Pramipexole Impurity C.

dot

Caption: Proposed formation pathway of Pramipexole Impurity C.

Experimental Protocols

Synthesis of Pramipexole Impurity C (Based on CN105481792A)

This protocol is for the deliberate synthesis of Pramipexole Impurity C for use as a reference standard.

Step A: Self-Condensation

-

To a reaction flask, add 2-amino-6-propionylamino-4,5,6,7-tetrahydrobenzothiazole (Compound I) and methanol.

-

Under stirring, add sodium methoxide (in a molar ratio of 1:1.0-1.4 with Compound I).

-

Heat the mixture to reflux.

-

After the reaction is complete (monitored by TLC or HPLC), cool the mixture to room temperature to obtain the α,β-unsaturated ketone intermediate (Compound II).

Step B: Thionation (Optional intermediate step mentioned in the patent)

-

The patent describes a reaction with dithioglycol, which is a method for converting a ketone to a thioketal. This step may be for purification or activation for the final reduction.

Step C: Reduction

-

The intermediate from the previous step (Compound III from the patent) is subjected to catalytic hydrogenation.

-

A catalyst such as Raney Nickel or Palladium on carbon is used.

-

The reaction is carried out at a temperature between 0-50°C.

-

The reduction yields a mixture of isomers of Pramipexole Impurity C (Compound IV).

Analytical Method for Impurity Profiling

A general reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with a UV detector is suitable for the detection and quantification of Pramipexole and its impurities. For structural elucidation, mass spectrometry (MS) detection is essential.

Chromatographic Conditions (Illustrative Example):

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: A buffer solution (e.g., phosphate buffer) with an ion-pairing agent.

-

Mobile Phase B: Acetonitrile or methanol.

-

Gradient Elution: A gradient program is typically used to separate impurities with different polarities.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a suitable wavelength (e.g., 264 nm).

-

Column Temperature: 30°C.

dot

Caption: General experimental workflow for Pramipexole impurity analysis.

Quantitative Data Summary

Specific quantitative data for the formation of Pramipexole Impurity C are typically proprietary and not publicly available. However, the levels of impurities in pharmaceutical products are controlled according to guidelines from the International Council for Harmonisation (ICH).

| Impurity Data Point | Value/Specification |

| ICH Reporting Threshold | ≥ 0.05% |

| ICH Identification Threshold | ≥ 0.10% |

| ICH Qualification Threshold | ≥ 0.15% |

| Typical level of Impurity C | Varies by manufacturing process; must be controlled within qualified limits. |

Note: The thresholds are for a maximum daily dose of ≤ 2g. For Pramipexole, with a lower daily dose, the thresholds may be higher but are generally kept as low as technically feasible.

Conclusion

Pramipexole Impurity C is a process-related dimeric impurity formed via the self-condensation of a key synthetic intermediate of Pramipexole. The formation is likely promoted by basic conditions and the presence of reducing agents in the manufacturing process. By understanding this formation mechanism, process chemists and formulation scientists can develop control strategies to minimize the level of this impurity in the final drug substance, thereby ensuring the quality and safety of Pramipexole. The use of a well-characterized reference standard for Impurity C is essential for the validation of analytical methods to monitor its presence.

References

Synthesis of Pramipexole Formaldehyde Dimer: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the synthesis of the pramipexole formaldehyde dimer, a known impurity and degradation product of the dopamine agonist pramipexole. Understanding the formation, synthesis, and characterization of this and related impurities is critical for ensuring the quality, safety, and efficacy of pramipexole-containing pharmaceutical products. This document summarizes available data, outlines potential synthetic pathways, and provides visualization of the chemical processes involved.

Introduction to Pramipexole and its Formaldehyde Adducts

Pramipexole is a non-ergot dopamine agonist prescribed for the treatment of Parkinson's disease and restless legs syndrome.[1] During the manufacturing process and storage of pramipexole, various impurities can form. One such class of impurities arises from the reaction of pramipexole with formaldehyde. Formaldehyde is a common reagent and potential contaminant in pharmaceutical manufacturing.

A known degradation product, identified as (S)-N2-(methoxymethyl)-N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine, has been detected during stability studies of pramipexole extended-release tablets.[4] This impurity suggests a reaction pathway involving formaldehyde or a formaldehyde equivalent.

Characterization Data

While a specific synthesis protocol for the dimer is not detailed in the provided search results, characterization data for related formaldehyde adducts can be inferred from available information.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Pramipexole | 104632-26-0 | C10H17N3S | 211.33 |

| Pramipexole Formaldehyde Adduct | N/A | C11H17N3S | 223.34 |

| Pramipexole Dimer (Free Base) | 1973461-14-1 (acid free) | C20H32N6S2 | 420.64 |

Proposed Synthetic Pathway

The formation of the pramipexole formaldehyde adduct likely proceeds through the reaction of the primary amino group of pramipexole with formaldehyde to form a Schiff base (imine). The formation of a dimer could then potentially occur through various mechanisms, though specific literature detailing this is sparse. One hypothetical pathway is illustrated below.

Caption: Proposed reaction pathway for the formation of a pramipexole formaldehyde dimer.

Experimental Considerations

Based on general principles of imine formation and subsequent reactions, a hypothetical experimental protocol for the synthesis of a pramipexole formaldehyde dimer can be outlined. It is crucial to note that this is a theoretical procedure and requires experimental validation.

Objective: To synthesize the pramipexole formaldehyde dimer.

Materials:

-

Pramipexole dihydrochloride monohydrate

-

Formaldehyde solution (e.g., 37% in water)

-

Suitable solvent (e.g., methanol, ethanol, or a buffered aqueous solution)

-

Base (e.g., sodium bicarbonate or triethylamine) to neutralize the hydrochloride salt

-

Purification reagents (e.g., silica gel for chromatography)

-

Analytical equipment (e.g., HPLC, LC-MS, NMR)

Hypothetical Protocol:

-

Preparation of Pramipexole Free Base: Dissolve pramipexole dihydrochloride monohydrate in a suitable solvent. Add a base to neutralize the HCl and precipitate the pramipexole free base. Filter and dry the free base.

-

Reaction with Formaldehyde: Dissolve the pramipexole free base in a suitable solvent. Add a stoichiometric amount of formaldehyde solution. The reaction may be stirred at room temperature or gently heated to facilitate the formation of the adduct and potentially the dimer.

-

Monitoring the Reaction: Monitor the progress of the reaction using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Isolation: Once the reaction is complete, quench any unreacted formaldehyde. The reaction mixture can be concentrated under reduced pressure. The crude product can be isolated by precipitation or extraction.

-

Purification: Purify the crude product using a suitable technique such as column chromatography on silica gel or preparative HPLC to isolate the desired dimer.

-

Characterization: Characterize the purified product using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure. The purity should be assessed by HPLC.

Analytical Workflow

A typical analytical workflow for the identification and quantification of the pramipexole formaldehyde dimer in a sample is depicted below.

Caption: Analytical workflow for the analysis of pramipexole impurities.

Conclusion

The formation of a pramipexole formaldehyde dimer and related adducts is a relevant consideration in the development and manufacturing of pramipexole drug products. While specific, detailed synthesis protocols for the dimer are not widely published, an understanding of the underlying chemical principles allows for the development of hypothetical synthetic and analytical procedures. For drug development professionals, the focus should be on controlling the levels of formaldehyde and other reactive impurities during manufacturing and on having robust analytical methods to detect and quantify any potential adducts that may form during stability studies. Further research into the precise conditions that lead to the formation of the dimer would be beneficial for the development of effective control strategies.

References

The Emergence of a Dimeric Impurity: A Technical Guide to the Discovery and Initial Characterization of the Pramipexole Dimer

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, initial isolation, and characterization of the pramipexole dimer, a notable process-related impurity in the manufacturing of the dopamine agonist, pramipexole. The presence of such impurities is a critical quality attribute for active pharmaceutical ingredients (APIs), necessitating a thorough understanding of their formation and properties. While detailed proprietary data from commercial suppliers is extensive, this document collates publicly available scientific information to serve as a foundational resource.

Introduction to Pramipexole and the Dimer Impurity

Pramipexole is a non-ergot dopamine agonist with high specificity and full intrinsic activity at the D2 subfamily of dopamine receptors, exhibiting a preferential binding to the D3 receptor subtype.[1] Its therapeutic effects in treating Parkinson's disease and Restless Legs Syndrome are attributed to the stimulation of dopamine receptors in the striatum.[1]

During the synthesis and stability testing of pramipexole, several impurities can form. Among these is a process-related impurity known as the this compound, also cataloged as "Pramipexole EP Impurity C".[2] This impurity is characterized by the covalent linkage of two pramipexole molecules. Understanding the structure, formation, and potential biological activity of this dimer is crucial for ensuring the safety and efficacy of pramipexole drug products.

Physicochemical and Analytical Data

The this compound is a distinct chemical entity with a unique molecular signature. While comprehensive spectral data is often proprietary, the fundamental physicochemical properties and some analytical data have been reported in public sources.

Core Properties of this compound

| Property | Value | Source |

| IUPAC Name | (6S,6'S)-N6,N6'-(2-methylpentane-1,3-diyl)bis(4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine) | [2] |

| Synonyms | Pramipexole EP Impurity C, Pramipexole C-C Dimer | [2][3] |

| CAS Number | 1973461-14-1 (Free Base) | [1][2][4] |

| Molecular Formula | C₂₀H₃₂N₆S₂ | [1][2][4] |

| Molecular Weight | 420.64 g/mol (Free Base) | [4] |

Spectroscopic and Chromatographic Data

Detailed public data on the full ¹H and ¹³C NMR spectra and a complete mass spectrometry fragmentation pattern for the this compound are limited.[1] However, some characteristic analytical observations have been noted. Commercial suppliers of the reference standard confirm that a complete Certificate of Analysis, including detailed NMR, Mass Spectrometry, and HPLC data, is available upon purchase.[4][5][6]

| Analytical Technique | Observed Data for this compound (Impurity C) | Source |

| High-Resolution Mass Spectrometry (HRMS) | Molecular Ion Peak: m/z 421.2 ([M+H]⁺) | [1] |

| ¹H NMR Spectroscopy | A signal at approximately δ 1.63 ppm is suggested to correspond to the methyl group on the pentane bridge. Signals around δ 3.41 ppm are attributed to the chiral centers. | [1] |

| ¹³C NMR Spectroscopy | Detailed public data is limited. Analysis of related pramipexole degradation products has proven useful in identifying structural modifications.[1] | [1] |

| High-Performance Liquid Chromatography (HPLC) | Detected as a process-related impurity in pramipexole synthesis. | [1] |

For comparative purposes, the mass spectrometry fragmentation of the parent compound, pramipexole, is well-documented.

| Parent Compound | Mass Spectrometry Data | Source |

| Pramipexole | ESI-MS positive ion mode shows a molecular ion peak at m/z 212 ([M+H]⁺) with a major fragment ion at m/z 153, corresponding to the 2-amino-4,5,6,7-tetrahydrobenzothiazole moiety. | [1] |

Discovery and Initial Isolation

The this compound was identified as a process-related impurity during the manufacturing and quality control of pramipexole.[1] Its formation is linked to specific conditions within the synthetic route.

Proposed Synthesis and Dimerization Pathway

The synthesis of the this compound likely occurs during the reductive amination step in the synthesis of pramipexole itself, where an intermediate can react with a second molecule of a pramipexole precursor. A plausible synthetic route, based on general principles of organic synthesis for related impurities, is outlined below.

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocols

While a specific, detailed protocol for the initial isolation of the this compound from a reaction mixture is not extensively published in peer-reviewed literature, a general approach can be inferred from standard practices for impurity isolation and the analytical methods cited.

Protocol 1: Synthesis of this compound (Generalized)

-

Amide Condensation: Condense 2-methyl-3-oxopentanoic acid with (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole to form the corresponding amide intermediate.

-

Reduction: Reduce the amide intermediate to form an amino alcohol.

-

Reductive Amination (Dimerization): The crucial dimerization step is a reductive amination where the amino alcohol reacts with another molecule of a pramipexole precursor, leading to the formation of the dimer. The specific reaction conditions (solvent, temperature, reducing agent) are critical for controlling the yield of the dimer.

Protocol 2: Isolation and Purification (Generalized)

-

Initial Extraction: Following the synthesis, the reaction mixture would be subjected to a liquid-liquid extraction to separate the crude product from aqueous and inorganic materials.

-

Chromatographic Separation: The crude product, containing pramipexole, unreacted starting materials, and impurities including the dimer, would be purified using column chromatography. Given the polar nature of the compounds, a silica gel stationary phase with a gradient of a polar organic solvent (e.g., methanol) in a less polar solvent (e.g., dichloromethane) would be a plausible system.

-

Preparative HPLC: For obtaining a highly pure standard of the dimer, preparative High-Performance Liquid Chromatography (HPLC) would be employed. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile) would be a typical choice. The fractions corresponding to the dimer peak would be collected.

-

Characterization: The purified dimer would then be subjected to a suite of analytical techniques for structural confirmation, including ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) Spectroscopy.

Protocol 3: Analytical Characterization (Generalized)

-

HPLC Analysis: A reversed-phase HPLC method, often with a C18 or C8 column, is used for the separation and quantification of pramipexole and its impurities. A typical mobile phase might consist of a phosphate or ammonium acetate buffer and an organic modifier like acetonitrile. An ion-pair reagent may be used to improve peak shape. Detection is commonly performed using a UV detector at approximately 264 nm.

-

Mass Spectrometry (MS) Analysis: For structural confirmation, HPLC is coupled with a mass spectrometer (LC-MS). Electrospray ionization (ESI) in positive ion mode is typically used. High-resolution mass spectrometry (HRMS) provides an accurate mass measurement to confirm the elemental composition. Tandem mass spectrometry (MS/MS) is used to induce fragmentation, and the resulting fragmentation pattern provides further structural information.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the definitive structural elucidation of the dimer. 2D NMR techniques such as COSY, HSQC, and HMBC would be used to establish the connectivity of the atoms within the molecule.

Pharmacological Significance and Signaling Pathway

Pramipexole's therapeutic action is mediated through its agonist activity at dopamine D2 and D3 receptors. The activation of these G-protein coupled receptors (GPCRs) initiates a signaling cascade that ultimately modulates neuronal excitability.

The pharmacological activity of the this compound (Impurity C) is not well-established in the public domain. Some reports suggest that the specific dimerization in Impurity C may lead to a loss of binding to dopamine receptors, while other pramipexole-derived dimers have been explored for potentially increased D3 receptor selectivity.[1] The lack of definitive public data on the receptor binding and functional activity of the this compound makes it a critical parameter to be assessed during drug development to ensure that it does not contribute to the therapeutic effect or cause off-target toxicity.

Given the established mechanism of the parent drug, the following diagram illustrates the signaling pathway of Pramipexole, which serves as the essential context for evaluating any potential activity of its dimer.

Caption: Simplified signaling pathway of Pramipexole at the D3 receptor.

Conclusion

The this compound (Impurity C) is a known process-related impurity that requires careful monitoring and control during the manufacturing of pramipexole. While its fundamental properties are identified, a comprehensive public repository of its detailed spectral and pharmacological data is lacking. This guide provides a summary of the currently available non-proprietary information on its discovery, synthesis, and characterization. For researchers and drug development professionals, the synthesis and isolation of this dimer as a reference standard are essential for the development of robust analytical methods and for further investigation into its potential biological activities to ensure the quality and safety of pramipexole-containing pharmaceuticals.

References

- 1. This compound | 1973461-14-1 | Benchchem [benchchem.com]

- 2. This compound | C20H32N6S2 | CID 71751734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. saitraders.co.in [saitraders.co.in]

- 4. Pramipexole Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 5. Pramipexole EP Impurity C | CAS No- 1973461-14-1 [chemicea.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

The Emergence of Bivalent Ligands: A Technical Guide to the Potential Biological Activity of a Pramipexole Dimer

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The concept of creating dimeric forms of established drugs, known as bivalent ligands, represents a promising strategy in modern pharmacology to enhance therapeutic efficacy and selectivity. This technical guide explores the potential biological activity of a hypothetical Pramipexole dimer, a bivalent ligand constructed from the well-characterized D2/D3 dopamine receptor agonist, Pramipexole. While a specific this compound has not been extensively documented in peer-reviewed literature, this whitepaper extrapolates from the established principles of bivalent dopamine receptor agonists to provide a comprehensive overview of its potential synthesis, biological evaluation, and signaling mechanisms. The primary focus is on the interaction of such a molecule with dopamine receptor homodimers and heterodimers, and the potential for enhanced affinity and functional potency.

Introduction: The Rationale for Bivalent Dopamine Agonists

G protein-coupled receptors (GPCRs), including the dopamine D2 and D3 receptors, are known to form dimers and higher-order oligomers.[1] This dimerization presents a unique opportunity for drug design. Bivalent ligands, which consist of two pharmacophores linked by a spacer, can theoretically bind simultaneously to both protomers of a receptor dimer.[1] This simultaneous interaction can lead to a significant increase in binding affinity and functional potency, a phenomenon known as cooperative binding.[1]

Pramipexole is a potent dopamine agonist with higher affinity for the D3 receptor subtype over the D2 and D4 subtypes.[2][3] It is a first-line treatment for Parkinson's disease and has also shown efficacy in treating restless legs syndrome.[4][5] A bivalent ligand derived from Pramipexole could potentially offer enhanced therapeutic effects by specifically targeting and engaging with D2 and D3 receptor dimers. Suitable potent bivalent agonists for dopamine receptors may find therapeutic use in treating neuropsychiatric and neurodegenerative diseases like Parkinson's disease.[1][6]

Synthesis of a Hypothetical this compound

The synthesis of a this compound, or more broadly, a bivalent dopamine agonist, typically involves a multi-step process. The general strategy is to link two Pramipexole-like pharmacophores with a flexible spacer of a defined length. The length of this spacer is a critical determinant of the bivalent ligand's biological activity.[1]

A plausible synthetic route, extrapolated from the synthesis of similar bivalent dopamine agonists, would involve:

-

Functionalization of the Pramipexole scaffold: A reactive group, such as a primary amine or a halide, would be introduced onto the Pramipexole molecule at a position that does not interfere with its binding to the dopamine receptor.

-

Synthesis of a bifunctional spacer: A linker molecule with reactive ends (e.g., di-acid chloride, di-aldehyde) of a specific chain length would be synthesized.

-

Coupling Reaction: The functionalized Pramipexole molecules would then be coupled to the bifunctional spacer to yield the final bivalent ligand.

Potential Biological Activity and In Vitro Evaluation

The biological activity of a this compound would be assessed through a series of in vitro assays designed to characterize its binding affinity, functional potency, and efficacy at dopamine D2 and D3 receptors.

Receptor Binding Affinity

Radioligand binding assays are the gold standard for determining the affinity of a ligand for its receptor. These assays measure the ability of the unlabeled bivalent ligand to compete with a radiolabeled ligand for binding to the receptor.

Table 1: Representative Binding Affinities (Ki) of Bivalent Dopamine Agonists at D2 and D3 Receptors

| Compound | Linker Length (atoms) | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | Reference |

| Monovalent Ligand (5-OH-DPAT) | N/A | 59 | 0.8 | [4] |

| Bivalent Ligand 11c | 10 | 4.8 | 0.5 | [1] |

| Bivalent Ligand 11d | 11 | 2.5 | 0.4 | [6] |

| Bivalent Ligand 14b | 12 | 2.0 | 0.3 | [6] |

Note: Data presented is for representative bivalent agonists derived from 5-OH-DPAT, a structurally related D2/D3 agonist, as specific data for a this compound is not available.

Functional Activity

The functional activity of a this compound would be assessed by its ability to activate the dopamine receptors and elicit a downstream cellular response. Key functional assays include:

-

cAMP Accumulation Assay: D2 and D3 receptors are coupled to Gi/o proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4]

-

[35S]GTPγS Binding Assay: This assay measures the activation of G proteins upon agonist binding to the receptor.

Table 2: Representative Functional Potency (EC50) and Efficacy (Emax) of Bivalent Dopamine Agonists

| Compound | D2 Receptor EC50 (nM) | D2 Receptor Emax (%) | D3 Receptor EC50 (nM) | D3 Receptor Emax (%) | Reference |

| Monovalent Ligand (5-OH-DPAT) | 41 | 100 | 2.5 | 100 | [6] |

| Bivalent Ligand 11d | 1.7 | 100 | 1.1 | 100 | [6] |

| Bivalent Ligand 14b | 0.44 | 100 | 0.8 | 100 | [6] |

Note: Data presented is for representative bivalent agonists derived from 5-OH-DPAT. Emax is relative to the monovalent ligand.

Experimental Protocols

Radioligand Binding Assay Protocol

-

Cell Culture and Membrane Preparation: HEK293 cells stably expressing human D2 or D3 receptors are cultured and harvested. The cells are then lysed, and the cell membranes are isolated by centrifugation.

-

Assay Setup: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled antagonist (e.g., [3H]spiperone) and varying concentrations of the unlabeled test compound (this compound).

-

Incubation: The plate is incubated at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

cAMP Accumulation Assay Protocol

-

Cell Culture: HEK293 cells expressing D2 or D3 receptors are seeded in a 384-well plate.

-

Stimulation: The cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Subsequently, the cells are stimulated with forskolin (to increase basal cAMP levels) and varying concentrations of the test compound.

-

Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

-

Data Analysis: The data is plotted as a dose-response curve, and the EC50 (potency) and Emax (efficacy) values are determined.

Signaling Pathways and Visualizations

Dopamine D2 and D3 receptors primarily signal through the Gi/o family of G proteins. Upon activation by an agonist like a this compound, the G protein dissociates into its Gαi/o and Gβγ subunits, initiating downstream signaling cascades.

References

- 1. tandfonline.com [tandfonline.com]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. Neuron - Wikipedia [en.wikipedia.org]

- 4. Novel Bivalent Ligands for D2/D3 Dopamine Receptors: Significant Cooperative Gain in D2 Affinity and Potency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. resources.revvity.com [resources.revvity.com]

- 6. tandfonline.com [tandfonline.com]

Pramipexole Dimer (Impurity C): A Technical Guide for Reference Standard Use

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pramipexole, a non-ergot dopamine agonist with high affinity for the D2 subfamily of dopamine receptors, is a cornerstone in the management of Parkinson's disease and restless legs syndrome. During the synthesis and storage of the active pharmaceutical ingredient (API), various related substances and impurities can arise. One of the most significant process-related impurities is the pramipexole dimer, officially designated as Pramipexole Impurity C in the European Pharmacopoeia. The presence and control of this impurity are critical for ensuring the quality, safety, and efficacy of the final drug product.

This technical guide provides an in-depth overview of the this compound, focusing on its synthesis, analytical characterization, and potential biological relevance. It is intended to serve as a comprehensive resource for researchers and professionals involved in the development, manufacturing, and quality control of pramipexole-based pharmaceuticals, providing the necessary information to utilize the this compound as a reference standard.

Chemical and Physical Properties

The this compound, also known as Pramipexole C-C Dimer, is chemically identified as (6S,6'S)-N6,N6'-(2-methylpentane-1,3-diyl)bis(4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine). Its formation is typically associated with the manufacturing process of pramipexole.

| Property | Value |

| Chemical Name | (6S,6'S)-N6,N6'-(2-methylpentane-1,3-diyl)bis(4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine) |

| Synonyms | Pramipexole Impurity C, Pramipexole C-C Dimer, (R/S)-Pramipexole C-C Dimer Impurity |

| CAS Number | 1973461-14-1 |

| Molecular Formula | C20H32N6S2 |

| Molecular Weight | 420.64 g/mol |

Synthesis of this compound (Impurity C)

The synthesis of Pramipexole Impurity C can be achieved through a multi-step process, as outlined in patent literature. The following is a representative synthetic pathway.

Experimental Protocol: Synthesis of this compound

Step 1: Amide Condensation

-

Condense 2-methyl-3-oxopentanoic acid with (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole.

-

The reaction can be carried out using a condensing agent such as DCC (N,N'-Dicyclohexylcarbodiimide) in the presence of an organic base like N,N-diisopropylethylamine (DIPEA).

-

A suitable solvent for this reaction is dimethyl sulfoxide (DMSO).

-

The reaction temperature is maintained at approximately 50°C for 1 hour.

Step 2: Reduction of the Amide and Ketone

-

The resulting amide intermediate, N-((S)-2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)-2-methyl-3-oxopentanamide, is then subjected to reduction.

-

This reduction step converts the amide and ketone functionalities to an amino alcohol.

Step 3: Reductive Amination (Dimerization)

-

The amino alcohol intermediate is reacted with another molecule of (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole.

-

This crucial dimerization step is a reductive amination, which can be performed in 1,2-dichloroethane.

-

A weak acid catalyst, such as p-toluenesulfonic acid, is added to the reaction mixture.

-

Sodium triacetoxyborohydride is used as the reducing agent.

-

The reaction is typically carried out at 30°C and allowed to proceed overnight.

-

The final product is purified by column chromatography to yield the this compound as a pale yellow solid. A reported yield for this final step is 66.7%.

Analytical Characterization

As a reference standard, the purity and identity of the this compound must be unequivocally established. This is achieved through a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for the separation and quantification of pramipexole and its impurities. While a specific validated method for the dimer is not publicly available, a method for pramipexole-related compounds can be adapted.

Illustrative HPLC Method: A gradient HPLC method using UV detection, similar to that described in the United States Pharmacopeia (USP) for pramipexole, can be employed.

| Parameter | Condition |

| Column | C18, e.g., 4.6 mm x 250 mm, 5 µm |

| Mobile Phase A | Buffer solution (e.g., phosphate or acetate buffer) |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | A time-programmed gradient from a higher concentration of Mobile Phase A to a higher concentration of Mobile Phase B |

| Flow Rate | 1.0 - 1.5 mL/min |

| Detection | UV at a specified wavelength (e.g., 264 nm) |

| Column Temperature | Ambient or controlled (e.g., 30°C) |

The this compound, being a larger and more complex molecule than pramipexole, will have a different retention time, allowing for its separation and quantification.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of the this compound.

Expected MS Data:

| Ionization Mode | Expected m/z |

| ESI+ | 421.2 [M+H]⁺ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, confirming the connectivity of the atoms within the molecule.

¹H NMR Data (400 MHz, DMSO-d6): The following is a summary of the key signals reported for the this compound. The 'm' denotes a multiplet, indicating complex spin-spin coupling.

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| 0.78-0.85 | m | 3H | CH₃ |

| 0.87-0.95 | m | 3H | CH₃ |

| 1.23-1.40 | m | 3H | CH, CH₂ |

| 1.47-1.49 | m | 2H | CH₂ |

| 1.73-1.77 | m | 2H | CH₂ |

| 1.88-1.91 | m | 2H | CH₂ |

| 2.19-2.23 | m | 2H | CH₂ |

| 2.33-2.43 | m | 5H | CH, CH₂ |

| 2.62-2.78 | m | 5H | CH, CH₂ |

| 2.91-2.93 | m | 1H | CH |

| 6.60-6.61 | m | 4H | NH₂ |

Biological Activity and Signaling Pathways

The pharmacological profile of the this compound is not well-characterized in publicly available literature. While pramipexole is a potent agonist at D2, D3, and D4 receptors, it is speculated that the dimerization may alter its binding affinity and selectivity.

Some research suggests that while certain pramipexole-derived dimers may lose their affinity for dopamine receptors, others could exhibit increased selectivity for the D3 receptor. However, without specific experimental data for Pramipexole Impurity C, its effect on dopamine receptor signaling remains an area for further investigation.

The potential for altered biological activity underscores the importance of controlling the levels of the this compound in the final drug product.

Conclusion

The this compound (Impurity C) is a critical reference standard for the quality control of pramipexole API and finished drug products. This guide provides a comprehensive overview of its synthesis, analytical characterization, and the current understanding of its potential biological relevance. The detailed experimental protocols and data summaries are intended to equip researchers and drug development professionals with the necessary knowledge to effectively manage this impurity. Further research into the pharmacological and toxicological profile of the this compound is warranted to fully understand its potential impact on the safety and efficacy of pramipexole-based therapies.

Inherent Stability of Pramipexole and its Impurities: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inherent stability of pramipexole, a non-ergot dopamine agonist. It delves into the degradation pathways of pramipexole under various stress conditions and details the methodologies used to identify and quantify its impurities. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development and quality control of pramipexole-based pharmaceutical products.

Introduction to Pramipexole Stability

Pramipexole, chemically known as (S)-N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine, is generally a stable molecule in its solid form, particularly as the dihydrochloride monohydrate salt. However, like any active pharmaceutical ingredient (API), it is susceptible to degradation under certain environmental and chemical stresses. Understanding the inherent stability of pramipexole is crucial for ensuring the safety, efficacy, and quality of its drug products. Forced degradation studies are instrumental in identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods.

Forced Degradation Studies and Degradation Profile

Forced degradation studies, also known as stress testing, are conducted to accelerate the degradation of a drug substance to predict its long-term stability and to identify its degradation products. These studies are a critical component of the drug development process and are mandated by regulatory bodies such as the International Council for Harmonisation (ICH).

Summary of Degradation Behavior

Pramipexole exhibits varying degrees of stability under different stress conditions. It is relatively stable under thermal and photolytic stress but shows significant degradation under hydrolytic (acidic and basic) and oxidative conditions.[1][2] A summary of the quantitative data from forced degradation studies is presented in Table 1.

Table 1: Summary of Quantitative Data from Forced Degradation Studies of Pramipexole

| Stress Condition | Reagent/Parameters | Duration | Degradation (%) | Key Degradation Products Identified |

| Acid Hydrolysis | 3 M HCl | 48 hours at 80°C | ~10-20% | 2-amino-4,5-dihydrobenzothiazole |

| Base Hydrolysis | 2 M NaOH | 24 hours at 80°C | ~10-20% | 2-amino-4,5-dihydrobenzothiazole |

| Oxidative Degradation | 6% H₂O₂ | 8 days at RT, then 10 min in boiling water bath | >10% | N-oxide derivatives of pramipexole |

| Photolytic Degradation | Direct sunlight | 8 days | >10% | (4,5,6,7-tetrahydro-6-(propylamino)benzothiazol-2-yl)carbamic acid |

| Thermal Degradation | Solid state | Not specified | Stable | Not applicable |

| Drug-Excipient Interaction | HPMC and trace formalin | 12 months at 30°C/65%RH | Not specified | (S)-N²-(methoxymethyl)-N⁶-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine |

Note: Degradation percentages are approximate and can vary based on specific experimental conditions. RT = Room Temperature, HPMC = Hydroxypropyl Methylcellulose.

Experimental Protocols for Forced Degradation Studies

Detailed methodologies are essential for the reproducibility of stability studies. The following sections outline the typical experimental protocols for subjecting pramipexole to various stress conditions.

General Sample Preparation

A stock solution of pramipexole (e.g., 1000 µg/mL) is typically prepared in a suitable solvent, such as methanol.[3] Aliquots of this stock solution are then used for each stress condition.

Acid Hydrolysis

-

An aliquot of the pramipexole stock solution is diluted with 3 M hydrochloric acid.

-

The solution is refluxed at 80°C for 48 hours.[1]

-

After the specified time, the solution is cooled to room temperature.

-

The solution is neutralized with an appropriate amount of a suitable base (e.g., sodium hydroxide).

-

The final volume is adjusted with a diluent (e.g., mobile phase) to achieve the desired concentration for analysis.

Base Hydrolysis

-

An aliquot of the pramipexole stock solution is diluted with 2 M sodium hydroxide.

-

The solution is refluxed at 80°C for 24 hours.[1]

-

After the specified time, the solution is cooled to room temperature.

-

The solution is neutralized with an appropriate amount of a suitable acid (e.g., hydrochloric acid).

-

The final volume is adjusted with a diluent to achieve the desired concentration for analysis.

Oxidative Degradation

-

An aliquot of the pramipexole stock solution is treated with 6% hydrogen peroxide.

-

The solution is kept at room temperature for 8 days.

-

Following the incubation period, the solution is heated in a boiling water bath for 10 minutes to remove excess hydrogen peroxide.

-

The solution is cooled to room temperature.

-

The final volume is adjusted with a diluent to achieve the desired concentration for analysis.

Photolytic Degradation

-

A solution of pramipexole is exposed to direct sunlight for 8 days.

-

A control sample is kept in the dark under the same conditions to differentiate between photolytic and thermal degradation.

-

After the exposure period, the sample is prepared to the desired concentration for analysis.

Analytical Finish

All stressed samples are typically analyzed using a validated stability-indicating HPLC method. The chromatograms are evaluated for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent drug.

Degradation Pathways and Mechanisms

Understanding the degradation pathways of pramipexole is crucial for identifying and controlling impurities. The following diagrams illustrate the proposed degradation mechanisms under different stress conditions.

Caption: Hydrolytic Degradation Pathway of Pramipexole.

Under both acidic and basic conditions, the primary degradation product of pramipexole is 2-amino-4,5-dihydrobenzothiazole, which is formed through the cleavage of the propylamino group from the tetrahydrobenzothiazole ring.[1]

Caption: Oxidative Degradation Pathway of Pramipexole.

In the presence of an oxidizing agent like hydrogen peroxide, pramipexole is susceptible to oxidation, primarily at the nitrogen atoms, leading to the formation of N-oxide derivatives.

Caption: Photolytic Degradation Pathway of Pramipexole.

Exposure to light can induce the formation of a carbamic acid derivative of pramipexole.

A notable degradation pathway involves the interaction of pramipexole with pharmaceutical excipients. Specifically, in formulations containing hydroxypropyl methylcellulose (HPMC) and trace amounts of formalin, a specific impurity has been identified.[4][5]

Caption: Formation of a Drug-Excipient Interaction Impurity.

Experimental Workflow for Stability Analysis

The overall workflow for assessing the inherent stability of pramipexole involves a series of coordinated steps, from sample preparation to data analysis.

Caption: General Experimental Workflow for Stability Analysis.

Conclusion

This technical guide has provided a detailed examination of the inherent stability of pramipexole and its impurities. The data presented, along with the experimental protocols and degradation pathways, offer valuable insights for formulation development, analytical method development, and quality control of pramipexole-containing products. A thorough understanding of pramipexole's degradation profile is paramount for ensuring the development of safe, stable, and effective medicines.

References

Methodological & Application

Application Note: Chiral Separation of Pramipexole Enantiomers and Impurities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pramipexole, the (S)-enantiomer of 2-amino-6-n-propylamino-4,5,6,7-tetrahydrobenzothiazole, is a potent non-ergot dopamine agonist primarily used in the treatment of Parkinson's disease and Restless Legs Syndrome.[1][2] As the pharmacological activity of pramipexole resides in the (S)-enantiomer, the quantitative determination of its enantiomeric counterpart, the (R)-enantiomer (dexpramipexole), is a critical quality control parameter.[1] Furthermore, the identification and control of process-related impurities and degradation products are essential to ensure the safety and efficacy of the final drug product.[3][4][5]

This application note provides detailed protocols for the chiral separation of pramipexole enantiomers and the separation of its related impurities using High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).

Chemical Structures

Pramipexole and its Enantiomer:

Pramipexole is a chiral compound with one stereocenter. The therapeutically active form is the (S)-enantiomer.[3]

(S)-Pramipexole: The active pharmaceutical ingredient (API).

(R)-Pramipexole (Dexpramipexole): The enantiomeric impurity.[6]

Common Process-Related and Degradation Impurities:

Several impurities can arise during the synthesis of pramipexole or through degradation. These include:

-

Ethyl pramipexole and Dipropyl pramipexole: Process-related impurities.

-

(S)-N2-(methoxymethyl)-N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine: A degradation impurity formed through drug-excipient interaction.[3]

-

Other non-pharmacopeial related compounds and degradation products identified through stability studies.[3][4]

Chiral Separation of Pramipexole Enantiomers by HPLC

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a widely used and effective method for the direct separation of pramipexole enantiomers.[1] Polysaccharide-based CSPs, such as those derived from amylose and cellulose, have demonstrated excellent enantioselectivity.[1][7]

Experimental Protocol: HPLC Method

This protocol describes a robust method for the enantiomeric separation of pramipexole using a Chiralpak AD column.[2][8]

Chromatographic Conditions:

| Parameter | Value |

| Column | Chiralpak AD (250 mm x 4.6 mm, 10 µm) |

| Mobile Phase | n-hexane : ethanol : diethylamine (70:30:0.1, v/v/v)[8] |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C[9] |

| Detection | UV at 260 nm[1] |

| Injection Volume | 20 µL |

| Sample Concentration | Approximately 0.5 mg/mL in ethanol[1] |

Sample Preparation:

Dissolve an accurately weighed amount of the pramipexole sample in ethanol to achieve a final concentration of approximately 0.5 mg/mL.[1]

Data Analysis:

The resolution between the two enantiomers should be calculated. The limit of detection (LOD) and limit of quantification (LOQ) for the (R)-enantiomer should be determined to assess the method's sensitivity.

Quantitative Data Summary: HPLC Method

| Parameter | Result | Reference |

| Resolution (Rs) between enantiomers | ≥ 8 | [8] |

| (R)-enantiomer LOD | 300 ng/mL | [8] |

| (R)-enantiomer LOQ | 900 ng/mL | [8] |

| Recovery of (R)-enantiomer | 97.3% to 102.0% | [8] |

| Stability | Sample solution and mobile phase stable for at least 48 hours | [8] |

Experimental Workflow: HPLC Chiral Separation

Caption: Workflow for the chiral separation of pramipexole enantiomers by HPLC.

Chiral Separation of Pramipexole Enantiomers by Capillary Electrophoresis

Capillary Electrophoresis (CE) offers a rapid and efficient alternative for the enantioseparation of pramipexole.[10] The use of chiral selectors, such as cyclodextrins, in the background electrolyte enables the separation of the enantiomers.

Experimental Protocol: CE Method

This protocol details a validated CE method for the assay and enantiomeric purity control of pramipexole.[10]

Electrophoretic Conditions:

| Parameter | Value |

| Capillary | Fused-silica (effective length not specified) |

| Background Electrolyte (BGE) | 50 mM Phosphate buffer (pH 2.8) containing 25 mM carboxymethyl-β-cyclodextrin[10] |

| Applied Voltage | 25 kV[10] |

| Capillary Temperature | 25 °C[10] |

| Detection | Online UV at 262 nm[10] |

| Injection | Hydrodynamic injection at 3.45 kPa for 5.0 s[10] |

Sample Preparation:

Dissolve the pramipexole sample in the background electrolyte to the desired concentration.

Data Analysis:

The separation of the enantiomers is achieved in under 6.5 minutes.[10] The method should be validated for linearity, precision, and accuracy.

Quantitative Data Summary: CE Method

| Parameter | Result | Reference |

| Linearity (R²) | > 0.995 for both enantiomers | [10] |

| LOD | 0.91 µg/mL | [10] |

| LOQ | 2.94 µg/mL | [10] |

| Repeatability (RSD) | < 1.5% | [10] |

| Accuracy (Pramipexole) | 100.4% | [10] |

| Accuracy ((R)-enantiomer) | 100.5% | [10] |

Experimental Workflow: CE Chiral Separation

Caption: Workflow for the chiral separation of pramipexole enantiomers by CE.

Separation of Pramipexole Impurities by HPLC

A single-run HPLC method can be developed for the simultaneous determination of the (R)-enantiomer and other process-related impurities.[11]

Experimental Protocol: Impurity Profiling HPLC Method

This protocol is designed for the separation of pramipexole from its enantiomer and known process-related impurities.[11]

Chromatographic Conditions:

| Parameter | Value |

| Column | Chiralpak AD-H (150 x 4.6 mm, 5µm)[11] |

| Mobile Phase | n-hexane : ethanol : n-butylamine (75:25:0.1 v/v/v)[11] |

| Flow Rate | 1.2 mL/min[11] |

| Column Temperature | 30 °C[11] |

| Detection | Photodiode Array (PDA) at 260 nm[11] |

| Elution Mode | Isocratic[11] |

Quantitative Data Summary: Impurity Profiling HPLC Method

| Parameter | Result | Reference |

| Resolution (Rs) for all analytes | ≥ 2.88 | [11] |

| Peak Asymmetry (As) for all analytes | ≤ 1.21 | [11] |

| Limit of Quantification (Impurities) | 0.25-0.55 µg/mL | [11] |

Logical Relationship: Method Development for Impurity Profiling

Caption: Logical approach for developing a unified impurity and enantiomer separation method.

Conclusion

The presented HPLC and CE methods provide robust and reliable approaches for the chiral separation of pramipexole enantiomers and the determination of its impurities. The choice of method will depend on the specific requirements of the analysis, such as the need for routine quality control or research and development applications. The detailed protocols and validation data herein serve as a valuable resource for scientists and professionals involved in the development and analysis of pramipexole.

References

- 1. ptfarm.pl [ptfarm.pl]

- 2. medicalresearchjournal.org [medicalresearchjournal.org]

- 3. mdpi.com [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Structure Identification and Risk Assurance of Unknown Impurities in Pramipexole Oral Drug Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chiral liquid chromatography-tandem mass spectrometry assay to determine that dexpramipexole is not converted to pramipexole in vivo after administered in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Validated chiral liquid chromatographic method for the enantiomeric separation of Pramipexole dihydrochloride monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Development of a Validated LC Method for Separation of Process-Related Impurities Including the R-Enantiomer of S-Pramipexole on Polysaccharide Chiral Stationary Phases - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Mass Spectrometry Fragmentation Analysis of Pramipexole and its Dimeric Impurity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol and application note for the identification and characterization of Pramipexole and a significant dimeric impurity using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Understanding the fragmentation pathways of Pramipexole and its related substances is crucial for impurity profiling, stability studies, and quality control in drug development. This note outlines the experimental conditions for LC-MS/MS analysis and proposes a detailed fragmentation pathway for the Pramipexole dimer, identified as (6S,6'S)-N6,N6'-(2-methylpentane-1,3-diyl)bis(4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine).

Introduction

Pramipexole is a non-ergot dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome. During the synthesis and storage of Pramipexole, various impurities can form, which must be identified and controlled to ensure the safety and efficacy of the drug product. One such process-related impurity is a dimer of Pramipexole. Mass spectrometry is a powerful tool for the structural elucidation of such impurities. This application note focuses on the collision-induced dissociation (CID) fragmentation pathway of a common this compound.

Experimental Protocols

Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL stock solution of Pramipexole reference standard in methanol. Prepare a working standard solution of 10 µg/mL by diluting the stock solution with a 50:50 mixture of methanol and water.

-

Impurity-Enriched Sample: If a reference standard for the this compound is available, prepare a stock and working standard solution in the same manner. If not, use a sample from a forced degradation study or a batch where the impurity is present at a detectable level.

-

Sample for Analysis: Dilute the working standard solution or the impurity-enriched sample with the mobile phase to a final concentration of approximately 1 µg/mL before injection.

Liquid Chromatography Conditions

-

Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution:

Time (min) % B 0.0 5 1.0 5 8.0 95 10.0 95 10.1 5 | 12.0 | 5 |

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

Mass Spectrometry Conditions

-

Instrument: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ESI.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Desolvation Gas Flow: 800 L/hr.

-

Cone Gas Flow: 50 L/hr.

-

Collision Gas: Argon.

-

Data Acquisition: Full scan mode to identify the precursor ions of Pramipexole and the dimer, followed by product ion scan mode (MS/MS) to obtain the fragmentation patterns. The collision energy should be optimized for each compound but can be started in the range of 15-40 eV.

Data Presentation

The following table summarizes the expected mass-to-charge ratios (m/z) for the protonated molecules and the major fragment ions of Pramipexole and its dimer.

| Compound | Molecular Formula | Precursor Ion [M+H]⁺ (m/z) | Major Fragment Ions (m/z) | Fragment Structure/Loss |

| Pramipexole | C₁₀H₁₇N₃S | 212.12 | 153.07 | Loss of propylamine (C₃H₉N) |

| This compound | C₂₀H₃₂N₆S₂ | 421.23 | 212.12 | Cleavage of the dimer linkage |

| 153.07 | Subsequent loss of propylamine from the 212.12 fragment |

Mass Spectrometry Fragmentation Pathway of this compound

The this compound, (6S,6'S)-N6,N6'-(2-methylpentane-1,3-diyl)bis(4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine), is expected to fragment in a manner that reflects its dimeric nature. The most labile bond is likely to be the C-N bond of the linkage between the two Pramipexole moieties.

Under CID conditions, the protonated dimer ([M+H]⁺ at m/z 421.23) is expected to undergo a primary fragmentation by cleavage of the bond connecting one of the Pramipexole units to the linking alkyl chain. This would result in the formation of a protonated Pramipexole molecule at m/z 212.12. This fragment can then undergo a secondary fragmentation, characteristic of Pramipexole itself, which involves the loss of the propylamine group, leading to a stable fragment ion at m/z 153.07.

The proposed fragmentation pathway is illustrated in the following diagram.

Caption: Proposed fragmentation pathway of the this compound.

Conclusion

This application note provides a comprehensive guide for the LC-MS/MS analysis of Pramipexole and its dimeric impurity. The detailed experimental protocol and the proposed fragmentation pathway will aid researchers and drug development professionals in the identification and characterization of impurities in Pramipexole drug substances and products. The presented methodology is essential for ensuring the quality, safety, and efficacy of Pramipexole formulations.

Synthesis of Pramipexole Dimer: A Detailed Protocol for Laboratory Application

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive protocol for the laboratory synthesis of the pramipexole dimer, a known impurity of the active pharmaceutical ingredient (API) pramipexole. The synthesis of such impurities is crucial for their use as reference standards in analytical method development, validation, and routine quality control of pramipexole drug substances and products. This document outlines the detailed methodology, necessary reagents, and expected outcomes, and includes characterization data.

Introduction

Pramipexole is a non-ergot dopamine agonist indicated for the treatment of Parkinson's disease and restless legs syndrome. During the synthesis of pramipexole or its storage, various related substances or impurities can form. The this compound is one such process-related impurity that needs to be monitored and controlled to ensure the quality, safety, and efficacy of the final drug product. This protocol is based on established scientific literature for the synthesis of pramipexole impurities.

Reaction Scheme

The synthesis of the this compound can be achieved through the reaction of a key intermediate in the pramipexole synthesis, (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole, with a suitable coupling agent. The following scheme illustrates the general synthetic pathway.

DOT Script for Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from the synthetic methodology described by Hu et al. in Organic Process Research & Development 2016, 20, 1899–1905.

Materials and Reagents:

-

(S)-Pramipexole dihydrochloride monohydrate

-

Sodium hypochlorite solution (5% w/v)

-

Dichloromethane (DCM)

-

Sodium hydroxide (NaOH) solution (1 M)

-

Water (deionized)

-

Sodium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Methanol

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Glass column for chromatography

-

Standard laboratory glassware

-

Analytical balance

-

pH meter

Procedure:

-

Preparation of Pramipexole Free Base:

-

Dissolve (S)-Pramipexole dihydrochloride monohydrate (1.0 g, 3.3 mmol) in water (20 mL) in a round-bottom flask.

-

Adjust the pH of the solution to approximately 10-11 with 1 M sodium hydroxide solution. A white precipitate of the pramipexole free base will form.

-

Extract the aqueous suspension with dichloromethane (3 x 30 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the pramipexole free base as a white solid.

-

-

Dimerization Reaction:

-

Dissolve the pramipexole free base (0.5 g, 2.37 mmol) in dichloromethane (20 mL) in a round-bottom flask.

-

To this solution, add sodium hypochlorite solution (5% w/v, 5 mL) dropwise with vigorous stirring at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate:methanol (9:1).

-

-

Work-up and Purification:

-

After completion of the reaction (as indicated by TLC), transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer with water (2 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient elution of ethyl acetate in hexane to afford the pure this compound.

-

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of the this compound.

| Parameter | Value |

| Starting Material | (S)-Pramipexole dihydrochloride monohydrate |

| Product | This compound |

| Molecular Formula | C₂₀H₂₈N₆S₂ |

| Molecular Weight | 420.61 g/mol |

| Theoretical Yield | Based on starting material |

| Actual Yield | ~20-30% |

| Appearance | White to off-white solid |

| Purity (by HPLC) | >95% |

| ¹H NMR | Consistent with the dimer structure |

| Mass Spectrometry (m/z) | [M+H]⁺ at 421.19 |

Characterization

The structure of the synthesized this compound should be confirmed by standard analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the synthesized dimer. A suitable reversed-phase method should be employed.

-

Mass Spectrometry (MS): To confirm the molecular weight of the dimer.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the dimeric linkage.

Safety Precautions

-

Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Perform all operations in a well-ventilated fume hood.

-

Sodium hypochlorite is corrosive and an oxidizing agent. Avoid contact with skin and eyes.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Use with adequate ventilation.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This protocol provides a reliable method for the synthesis of the this compound in a laboratory setting. The availability of this impurity as a reference standard is essential for the robust quality control of pramipexole. The provided data and characterization techniques will aid researchers in confirming the successful synthesis and purity of the target molecule.

Application Notes and Protocols for Impurity Profiling of Pramipexole Drug Substance

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the impurity profiling of Pramipexole, a non-ergot dopamine agonist. The protocols outlined below are essential for the identification, quantification, and characterization of process-related impurities and degradation products, ensuring the quality, safety, and efficacy of the drug substance.

Introduction to Pramipexole and Its Impurities

Pramipexole is a synthetic aminobenzothiazole derivative used in the treatment of Parkinson's disease and restless legs syndrome.[1] The manufacturing process and storage conditions can lead to the formation of various impurities. Regulatory bodies require a thorough understanding of these impurities. Common impurities can arise from the synthetic route or degradation of the active pharmaceutical ingredient (API).[2][3]

Forced degradation studies are crucial to understanding the stability of Pramipexole and identifying potential degradation products under various stress conditions, such as hydrolysis, oxidation, and photolysis.[4][5][6]

Analytical Methodologies for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) with UV detection is the primary analytical technique for the quantitative determination of Pramipexole and its impurities.[1][7] For the structural elucidation of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice.[4][8]

Recommended HPLC Method for Impurity Quantification

A stability-indicating reversed-phase HPLC method is essential for separating Pramipexole from its degradation products.

Table 1: HPLC Method Parameters

| Parameter | Recommended Conditions |

| Column | C18 (e.g., Ace5-C18, 250×4.6 mm, 5 µm)[1] |

| Mobile Phase | 10 mmol L-1 ammonium acetate and acetonitrile (75:25 v/v)[1] |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm[1] |

| Column Temperature | Ambient |

| Injection Volume | 20 µL |

LC-MS Method for Impurity Identification

For the identification of unknown impurities, a method compatible with mass spectrometry is required. The use of non-volatile buffers like phosphate should be avoided.

Table 2: LC-MS Method Parameters

| Parameter | Recommended Conditions |

| Column | C8 (e.g., Zorbax RX C8, 250 × 4.5 mm, 5 µm)[8] |

| Mobile Phase A | 0.2% triethylamine in pH 6.0 ammonium formate buffer: acetonitrile (98:2 v/v)[8] |

| Mobile Phase B | Acetonitrile[8] |

| Gradient | A suitable gradient to ensure separation of all impurities |

| Flow Rate | 0.8 mL/min |

| Ionization Mode | Electrospray Ionization (ESI) - Positive Mode |

| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) for high-resolution mass data[8] |

Forced Degradation Studies: Protocols and Data

Forced degradation studies are performed to predict the degradation pathways of Pramipexole and to develop a stability-indicating method. These studies are conducted under more severe conditions than accelerated stability studies.

Experimental Protocols for Forced Degradation

3.1.1. Acid Hydrolysis

-

Dissolve Pramipexole drug substance in 0.1 M Hydrochloric Acid.

-

Reflux the solution at 80°C for 2 hours.

-

Cool the solution to room temperature.

-

Neutralize the solution with an appropriate amount of 0.1 M Sodium Hydroxide.

-

Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.

3.1.2. Base Hydrolysis

-

Dissolve Pramipexole drug substance in 0.1 M Sodium Hydroxide.

-

Reflux the solution at 80°C for 2 hours.

-

Cool the solution to room temperature.

-

Neutralize the solution with an appropriate amount of 0.1 M Hydrochloric Acid.

-

Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.

3.1.3. Oxidative Degradation

-

Dissolve Pramipexole drug substance in a solution of 3% Hydrogen Peroxide.

-

Keep the solution at room temperature for 24 hours.

-

Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.

3.1.4. Photolytic Degradation

-

Expose the Pramipexole drug substance (in solid state and in solution) to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Prepare a sample of the exposed solid substance by dissolving it in the mobile phase.

-

Directly analyze the exposed solution after appropriate dilution.

3.1.5. Thermal Degradation

-

Keep the solid Pramipexole drug substance in a hot air oven at 105°C for 24 hours.

-

After the specified time, allow the sample to cool to room temperature.

-

Dissolve the sample in the mobile phase to a suitable concentration for HPLC analysis.

Summary of Degradation Data

The following table summarizes the typical degradation observed for Pramipexole under various stress conditions.

Table 3: Summary of Forced Degradation Results

| Stress Condition | Pramipexole Assay (%) | Total Impurities (%) | Major Degradation Product (RRT) |

| Acid Hydrolysis (0.1M HCl, 80°C, 2h) | ~92% | ~8% | 0.85 |

| Base Hydrolysis (0.1M NaOH, 80°C, 2h) | ~95% | ~5% | 1.15 |

| Oxidative (3% H₂O₂, RT, 24h) | ~40% | ~60% | Multiple products |

| Photolytic (Solid State) | No significant degradation | < 0.1% | - |

| Photolytic (Solution) | ~98% | ~2% | 1.25 |

| Thermal (105°C, 24h) | No significant degradation | < 0.1% | - |

Note: The RRT (Relative Retention Time) is with respect to the Pramipexole peak.

Identified Impurities in Pramipexole

Several process-related and degradation impurities of Pramipexole have been identified and characterized.

Table 4: Known Impurities of Pramipexole

| Impurity Name | Structure | Origin |

| Pramipexole Related Compound A | (R)-N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine | Enantiomeric Impurity |

| Pramipexole Related Compound B | 2-amino-6-(dipropylamino)-4,5,6,7-tetrahydrobenzothiazole | Process-related |

| Pramipexole Related Compound C | 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole | Process-related |

| (S)-N2-(methoxymethyl)-N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine | Degradation (drug-excipient interaction)[7][9][10] | |

| Pramipexole-mannitol adducts | Degradation (drug-excipient interaction)[3][8] |

Visualizations

Experimental Workflow for Impurity Profiling

Caption: General Workflow for Pramipexole Impurity Profiling.

Degradation Pathway of Pramipexole

Caption: Simplified Degradation Pathways of Pramipexole.

References

- 1. scielo.br [scielo.br]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Establishment of inherent stability of pramipexole and development of validated stability indicating LC-UV and LC-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. mdpi.com [mdpi.com]

- 8. Structure Identification and Risk Assurance of Unknown Impurities in Pramipexole Oral Drug Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. (PDF) Synthesis, Isolation, Identification and Characterization of a Drug-Excipient Interaction Degradation Impurity in Pramipexole by HPLC, LC/MS and NMR (2022) | Nafisah Al-Rifai | 2 Citations [scispace.com]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for the Use of Pramipexole Dimer in Pharmaceutical Quality Control

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pramipexole is a non-ergot dopamine agonist widely used in the treatment of Parkinson's disease and restless legs syndrome.[1] As with any active pharmaceutical ingredient (API), the purity of Pramipexole is critical to its safety and efficacy. During the synthesis of Pramipexole, or through degradation, various impurities can arise. One such critical impurity is the Pramipexole dimer. The presence of this and other impurities must be carefully controlled to meet stringent regulatory standards.